2-(二苯氧基膦酰基)乙酸乙酯

描述

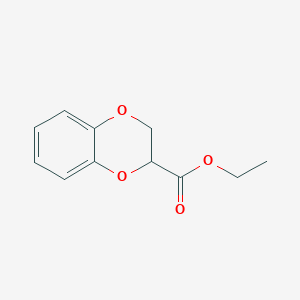

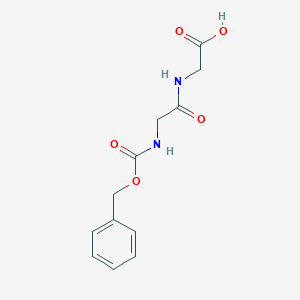

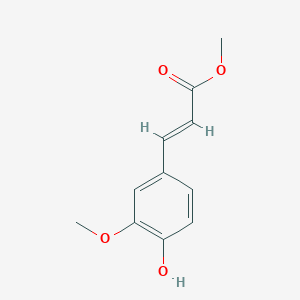

Ethyl 2-(diphenoxyphosphoryl)acetate, also known as Ando's phosphonate, is a chemical compound with the molecular formula C16H17O5P and a molecular weight of 320.28. It is a colorless oil that is soluble in tetrahydrofuran (THF) and acetonitrile (MeCN), and slightly soluble in diethyl ether (Et2O) and toluene. This compound is commercially available and is used as a reagent in organic synthesis, particularly in the Horner–Wadsworth–Emmons reaction to synthesize α,β-unsaturated esters .

Synthesis Analysis

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized in a two-step process starting from triethyl phosphonoacetate. The first step involves the use of phosphorus pentachloride (PCl5) and phenol, resulting in a 60% overall yield. Alternative synthetic routes include acylation of diphenyl methylphosphonate or nucleophilic substitution of ethyl bromoacetate with diphenylphosphite or ethyl diphenylphosphite. The purification of the synthesized compound is typically achieved through silica gel chromatography .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(diphenoxyphosphoryl)acetate has been investigated using spectroscopic techniques such as FT-IR and FT-Raman. These studies are supported by quantum chemical computations using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis sets. The vibrational data obtained from these analyses are in good agreement with the experimental results. Additionally, natural bond orbital analysis has provided insights into the electronic structure and dominant intramolecular interactions of the molecule .

Chemical Reactions Analysis

Ethyl 2-(diphenoxyphosphoryl)acetate is primarily used as a reagent in organic synthesis. Its role in the Horner–Wadsworth–Emmons reaction is to facilitate the formation of α,β-unsaturated esters with (Z)-selectivity. This reagent is valuable due to its ability to introduce a double bond into a molecular structure with control over the geometry of the resulting alkene .

Physical and Chemical Properties Analysis

The physical properties of Ethyl 2-(diphenoxyphosphoryl)acetate include its boiling point at 220°C under a pressure of 3 mm Hg. As a colorless oil, it has specific solubility characteristics, being soluble in THF and MeCN, and slightly soluble in Et2O and toluene. No special techniques are required for handling this compound, indicating that it is relatively stable and safe to use under normal laboratory conditions .

科学研究应用

α,β-不饱和酯的合成

2-(二苯氧基膦酰基)乙酸乙酯,也称为 2-(二苯氧基亚膦酰基)乙酸乙酯或 Ando 膦酸酯,以其在 α,β-不饱和酯合成中的作用而闻名。它是一种 (Z)-选择性 Horner–Wadsworth–Emmons 试剂,为构建有机化合物中的碳碳双键提供了一种精确的方法。制备方法包括从市售的磷酸三乙酯出发,利用五氯化磷 (PCl5) 和苯酚进行两步反应,总收率为 60%。该化合物也可以通过二苯基甲基膦酸酯酰化或二苯基亚磷酸酯或二苯基亚磷酸二乙酯与溴乙酸乙酯进行亲核取代反应来制备。它通常以油的形式提供,并且市售。操作不需要特殊技术,使其成为有机合成中一种通用的试剂 (Roy, 2013)。

腐蚀抑制中的量子化学计算

在不同的背景下,基于密度泛函理论 (DFT) 方法对 2-(二苯氧基膦酰基)乙酸乙酯衍生物进行了量子化学计算。这些研究旨在确定这些化合物分子结构与其在腐蚀过程中的抑制效率之间的关系,特别是对于硝酸介质中的铜。理论结果与实验数据紧密匹配,强调了分子结构在腐蚀抑制效率中的重要性 (Zarrouk 等,2014)。

衍生物的构象分析

进一步的研究涉及 2-(二苯氧基膦酰基)乙酸乙酯衍生物的构象分析。利用偶极矩、IR 光谱和密度泛函理论 (DFT) 计算等方法,科学家研究了溶液中这些化合物的分子构象。分析揭示了各种形式之间的构象平衡,每个形式在相对于 P=O 基团的磷原子上的取代基具有特定的取向。对分子构象的详细理解对于设计具有所需化学和物理性质的分子至关重要 (Kuznetsova 等,2021)。

安全和危害

属性

IUPAC Name |

ethyl 2-diphenoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFCYBSUVRGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453612 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(diphenoxyphosphoryl)acetate | |

CAS RN |

16139-79-0 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。